REACTION_CXSMILES
|
[CH2:1]1[C:9]2[CH:4]([CH2:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C1C2C3C=CC(C2C=C1)C3.C1C2C3C=CC(C2C=C1)C3>>[CH2:3]1[C:4]2[CH:9]([CH2:8][CH:7]=[CH:6][CH:5]=2)[CH2:1][CH2:2]1 |f:0.1|
|
Name
|
tetrahydroindene dicyclopentadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC2CC=CC=C12.C1C=CC2C1C3CC2C=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
consisting of one decomposition reactor, one Diels Alder reactor and two distillation column
|
Type
|
ADDITION
|
Details
|
A mixture of a starting dicyclopentadiene material
|
Type
|
ADDITION
|
Details
|
containing tetrahydroindene
|
Type
|
CUSTOM
|
Details
|
a reaction is carried out at the same temperature, pressure, reaction time and quantity of charged solvent as in Example 4
|
Type
|
CUSTOM
|
Details
|
The gaseous reaction product formed in the decomposition reactor
|
Type
|
CUSTOM
|
Details
|
is recovered
|
Type
|
DISTILLATION
|
Details
|
fed to the first distillation column
|
Type
|
TEMPERATURE
|
Details
|
reflux ratio as in Example 4
|
Type
|
CUSTOM
|
Details
|
is obtained from the column top, and fraction (B-2)
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |